Mutagenic Potency in Salmonella typhimurium TA100: 5-NQO vs. N-Methyl-5-NQ and 5-NQ
In the Ames test using Salmonella typhimurium TA100 without metabolic activation (S9 mix), 5-nitroquinoline 1-oxide (5-NQO) demonstrates a significantly higher mutagenic potency compared to its N-methylated quaternary ammonium analog (N-Me-5-NQ) [1]. The study explicitly notes that 'N-Me-5-NQ was less mutagenic than 5-NQ and 5-NQO' [1]. This establishes a clear hierarchy where the N-oxide is a more potent direct-acting mutagen than the methylated derivative.
| Evidence Dimension | Mutagenic potency (revertants/plate/nmol) |
|---|---|
| Target Compound Data | 5-NQO: Potency > N-Me-5-NQ |
| Comparator Or Baseline | N-Me-5-NQ (N-methyl-5-nitroquinolinium methanesulfonate): Potency < 5-NQO |
| Quantified Difference | N-Me-5-NQ is 'less mutagenic than 5-NQ and 5-NQO' |
| Conditions | Salmonella typhimurium TA100, without S9 metabolic activation |
Why This Matters
This direct comparison confirms that the N-oxide functionality is critical for high mutagenic potency, and quaternization reduces activity, making 5-NQO the preferred compound for assays requiring a strong, direct-acting positive control.
- [1] K. Saeki, T. Kato, Y. Kawazoe, A. Hakura. Substituent effect of a fluorine atom on the mutagenicity of nitroquinolines. Mutation Research 441(2):205-213 (1999). PMID: 10333534. View Source
